LONG R3 IGF-I RECOMBINANT ANALOG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
143045-27-6 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Origin of Product |
United States |
Molecular and Structural Basis of Long R3 Igf I Potency
Amino Acid Sequence Modifications and Their Functional Implications
The enhanced therapeutic and research potential of LONG R3 IGF-I is a direct result of two primary alterations to the native human IGF-I sequence. adomonline.compeptidesciences.com These modifications were strategically designed to overcome the natural limitations of IGF-I, primarily its rapid degradation and sequestration by insulin-like growth factor-binding proteins (IGFBPs). genscript.comelementsarms.com The resultant analog is a single, non-glycosylated polypeptide chain containing 83 amino acids, in contrast to the 70 amino acids of native IGF-I. genscript.comwikipedia.orgelementsarms.com
A critical modification in the LONG R3 IGF-I sequence is the substitution of a glutamic acid (Glu) residue with an arginine (Arg) at the third amino acid position. genscript.comwikipedia.orgrepligen.com This single amino acid change, denoted by "R3" in the compound's name, plays a significant role in reducing the molecule's affinity for IGFBPs. medicalantiaging.comrepligen.com This substitution is a key contributor to the analog's increased biological activity. genscript.com
In addition to the R3 modification, LONG R3 IGF-I features a 13-amino acid extension peptide attached to its N-terminus. genscript.comwikipedia.orgadomonline.com The sequence of this extension is MFPAMPLLSLFVN. wikipedia.orgcellsciences.com This N-terminal extension further contributes to the drastically lowered affinity for IGFBPs. repligen.comcellsciences.com The combination of the arginine substitution and the extension peptide is what endows LONG R3 IGF-I with its significantly enhanced potency compared to native IGF-I. repligen.comrepligen.com
| Feature | Native Human IGF-I | LONG R3 IGF-I | Functional Implication of Modification |
|---|---|---|---|
| Total Amino Acids | 70 | 83 | Increased molecular mass genscript.com |
| Position 3 Amino Acid | Glutamic Acid (E) | Arginine (R) | Contributes to reduced affinity for IGFBPs medicalantiaging.comrepligen.com |
| N-Terminus | Standard 70-amino acid sequence | 13-amino acid extension (MFPAMPLLSLFVN) wikipedia.orgcellsciences.com | Significantly reduces affinity for IGFBPs repligen.comcellsciences.com |
Receptor Binding Kinetics and Specificity
The structural alterations in LONG R3 IGF-I directly influence how it interacts with its target receptor and the proteins that regulate its activity. These interactions are fundamental to its enhanced biological function.
Despite its structural modifications, LONG R3 IGF-I retains the crucial ability to bind to and activate the Type I IGF Receptor (IGF-IR), which mediates most of the biological effects of IGF-I. repligen.comrepligen.comrepligen.com It functions as an agonist of the IGF-IR, initiating the downstream signaling pathways responsible for cell proliferation and anti-apoptotic effects. wikipedia.orgsigmaaldrich.com Some research indicates that LONG R3 IGF-I binds to the IGF-1 receptor with an affinity that is two to three times greater than that of native IGF-1. elementsarms.com This effective targeting and activation of the IGF-IR are central to its potency. repligen.comsigmaaldrich.com
A defining characteristic of LONG R3 IGF-I is its markedly reduced affinity for the family of insulin-like growth factor-binding proteins (IGFBPs). genscript.comwikipedia.org In physiological systems, IGFBPs bind to native IGF-I, sequestering it and inhibiting its biological actions. genscript.comrepligen.com The combination of the arginine substitution and the N-terminal extension in LONG R3 IGF-I results in a greater than 1000-fold reduction in affinity for these binding proteins. repligen.comrepligen.comoup.com This dramatically lower affinity prevents IGFBPs from effectively binding to and neutralizing the analog, leaving more of it free to interact with the IGF-IR. genscript.comcellsciences.com
| Molecule | Binding Target | Relative Affinity |
|---|---|---|
| LONG R3 IGF-I | IGF-Binding Proteins (IGFBPs) | >1000-fold lower than native IGF-I repligen.comrepligen.comoup.com |
| Native IGF-I | IGF-Binding Proteins (IGFBPs) | High |
| LONG R3 IGF-I | Type I IGF Receptor (IGF-IR) | Retained, with some studies suggesting 2-3 times higher affinity than native IGF-I wikipedia.orgelementsarms.com |
| Native IGF-I | Type I IGF Receptor (IGF-IR) | High |
Structural Consequences of Modifications on Bioavailability and Half-Life
The engineered structural changes in LONG R3 IGF-I directly translate to improved pharmacokinetic properties. The primary consequence of its low affinity for IGFBPs is a significant increase in its bioavailability. repligen.comrepligen.comcellsciences.com With minimal sequestration by these binding proteins, a greater concentration of the analog is available to bind to cell surface receptors and exert its biological effects. genscript.comcellsciences.com
Furthermore, these modifications lead to improved metabolic stability and a significantly longer half-life. wikipedia.org While native IGF-1 has a half-life of approximately 12-15 hours, LONG R3 IGF-I possesses an extended half-life of about 20-30 hours. wikipedia.orgmedicalantiaging.com This increased persistence in biological systems allows for a more sustained duration of action.
| Parameter | Native IGF-I | LONG R3 IGF-I |
|---|---|---|
| Half-Life | ~12-15 hours wikipedia.org | ~20-30 hours wikipedia.orgmedicalantiaging.com |
| Bioavailability | Limited by IGFBP binding cellsciences.com | Significantly enhanced due to low IGFBP affinity repligen.comrepligen.comcellsciences.com |
Enhanced Bioavailability in In Vitro and In Vivo Systems
The primary mechanism for the enhanced bioavailability of LONG R3 IGF-I is its dramatically reduced affinity for Insulin-like Growth Factor-Binding Proteins (IGFBPs). cellsciences.com In physiological systems, IGFBPs are a group of six proteins that bind to native IGF-I, sequestering it and thereby inhibiting its biological actions. genscript.comrepligen.com The structural modifications in LONG R3 IGF-I, particularly the N-terminal extension and the arginine substitution at position 3, result in a more than 1000-fold reduction in its affinity for these binding proteins compared to native IGF-I. repligen.comrepligen.comoup.com
This low affinity for IGFBPs means that a greater proportion of LONG R3 IGF-I remains free and available to bind to and activate the Type I IGF Receptor (IGF-IR), the primary mediator of IGF-I's cellular effects. cellsciences.comrepligen.comnih.gov This increased availability directly translates to higher potency. In various in vitro cell culture systems, including Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, LONG R3 IGF-I has demonstrated superior performance over native IGF-I and insulin, promoting cell growth, survival, and productivity at significantly lower concentrations. repligen.comnih.govsigmaaldrich.com For instance, studies in CHO cells show it can improve volumetric productivity by up to 62% compared to non-supplemented cultures. repligen.com Research on in vitro produced bovine embryos also revealed that the analog was more efficient at stimulating early embryonic cleavage than native IGF-I, highlighting the relevance of IGFBP affinity in developmental processes. oup.comnih.gov
| Property | Native IGF-I | LONG R3 IGF-I | Reference |
|---|---|---|---|
| Amino Acid Count | 70 | 83 | cellsciences.comwikipedia.org |
| Molecular Mass | ~7.6 kDa | ~9.1 kDa | cellsciences.comthermofisher.com |
| Affinity for IGFBPs | High | Very Low (>1000-fold reduced) | repligen.comrepligen.comoup.com |
| Potency (in vitro) | Standard | Significantly higher than IGF-I and Insulin | genscript.comcreativebiomart.netnih.gov |
Extended Biological Half-Life
In addition to enhanced bioavailability, LONG R3 IGF-I exhibits an extended biological half-life in both in vitro and in vivo settings. cellsciences.comcellsciences.com The half-life of native IGF-I peptide in vivo is inherently short, estimated to be around 10 minutes. cellsciences.com Its persistence in circulation is heavily dependent on forming a ternary complex with IGFBPs (predominantly IGFBP-3) and another protein called the acid-labile subunit (ALS), which can extend its half-life to as long as 12 hours. cellsciences.com
Because LONG R3 IGF-I binds poorly to IGFBPs, its mechanism for an extended half-life is different and is attributed to its improved metabolic stability. wikipedia.org Various studies confirm this increased stability. cellsciences.com The reported half-life of LONG R3 IGF-I is approximately 20 to 30 hours, a significant increase compared to the 12 to 15-hour half-life of native IGF-I. wikipedia.org In cell culture environments, LONG R3 IGF-I also demonstrates greater stability than other growth factors like insulin, persisting for up to twice as long. sigmaaldrich.com This prolonged presence allows for sustained signaling through the IGF-I receptor, contributing to its effectiveness in promoting extended cell culture duration and productivity. repligen.com
| Compound | Biological Half-Life (in vivo) | Stability (in cell culture) | Reference |
|---|---|---|---|
| Native IGF-I (unbound) | ~10 minutes | Standard | cellsciences.com |
| Native IGF-I (complexed) | ~12-15 hours | Standard | cellsciences.comwikipedia.org |
| LONG R3 IGF-I | ~20-30 hours | Up to 2x longer than insulin | wikipedia.orgsigmaaldrich.com |
| Insulin | Not specified | Rapidly degraded | sigmaaldrich.com |
Recombinant Production and Purification Methodologies
Expression Systems for LONG R3 IGF-I Production
The choice of an expression system is fundamental to the successful production of recombinant proteins. For LONG R3 IGF-I, both bacterial and yeast systems have been effectively utilized, each offering distinct advantages.
Escherichia coli (E. coli) is a widely used and well-characterized host for the production of LONG R3 IGF-I. sigmaaldrich.comcellsciences.com It is favored for its rapid growth, high-yield potential, and the availability of a vast toolkit for genetic manipulation. researchgate.netnih.gov The production process in E. coli is typically a proprietary, yet conventional, method where the protein is expressed intracellularly. repligen.comrepligen.com
A common outcome of high-level expression in E. coli is the formation of dense, insoluble aggregates of the protein known as inclusion bodies. repligen.comrepligen.comsigmaaldrich.com While this concentrates the target protein, it necessitates several downstream processing steps. The process involves harvesting the peptide from these inclusion bodies, which are then dissolved and desalted. sigmaaldrich.com Subsequently, the protein must be refolded into its correct three-dimensional structure, a critical step that is performed in a redox buffer to ensure the proper formation of disulfide bonds and restore biological activity. repligen.comrepligen.com The final purification is achieved through a multi-stage chromatography process, often involving several liquid chromatography steps to achieve the high purity required for cell culture applications. repligen.comrepligen.comsigmaaldrich.com
The methylotrophic yeast Pichia pastoris has emerged as an effective expression host for producing LONG R3 IGF-I. nih.govbohrium.comgoogle.com One of the significant advantages of P. pastoris is its capability for high-density cell culture and efficient protein secretion into the culture medium. google.com This secretory expression simplifies the initial stages of downstream processing, as it reduces the complexity of separating the target protein from host cell components compared to the extraction from E. coli inclusion bodies. google.com
Research has demonstrated that P. pastoris can be engineered to produce significant quantities of LONG R3 IGF-I, particularly when fusion protein strategies are employed to enhance expression levels. nih.govbohrium.com The system is robust and can be scaled up for industrial production in bioreactors. nih.govresearchgate.net
To overcome challenges such as low expression levels or protein degradation, fusion protein strategies are frequently implemented. This involves genetically linking the target protein to a more stable and highly expressed fusion partner.
In Pichia pastoris, LONG R3 IGF-I has been successfully expressed by fusing it with the xylanase gene XynCDBFV. nih.govbohrium.comgoogle.com This strategy has been shown to significantly increase the heterologous expression levels of the fusion protein. nih.govresearchgate.net The xylanase partner may also protect the LONG R3 IGF-I from proteolytic degradation within the host cell. bohrium.com To recover the active LONG R3 IGF-I, a specific protease cleavage site, such as that for Tobacco Etch Virus (TEV) protease, is engineered between the fusion partner and the target peptide. bohrium.comgoogle.com This allows for the precise removal of the xylanase tag during the purification process, yielding the bioactive LONG R3 IGF-I. bohrium.com
The very design of LONG R3 IGF-I incorporates a fusion element: a 13-amino acid N-terminal extension peptide derived from methionyl porcine Growth Hormone. ilexlife.comnih.gov This N-terminal extension is a key feature that not only aids in production but also contributes to the molecule's enhanced biological properties by reducing its affinity for insulin-like growth factor-binding proteins (IGFBPs). ilexlife.com
Table 1: Comparison of Expression Systems for LONG R3 IGF-I Production
| Feature | Bacterial System (E. coli) | Yeast System (Pichia pastoris) |
|---|---|---|
| Expression Location | Intracellular (Inclusion Bodies) repligen.comsigmaaldrich.com | Primarily Secreted google.com |
| Primary Advantage | High-yield potential, rapid growth researchgate.net | Simplified downstream purification google.com |
| Key Challenge | Requires protein refolding from inclusion bodies repligen.comrepligen.com | Potential for lower initial expression without fusion partners bohrium.com |
| Fusion Strategy | N-terminal extension peptide is integral to the molecule ilexlife.comnih.gov | Fused with partners like xylanase for enhanced secretion and yield nih.govbohrium.com |
| Reported Yield | Established for industrial scale sigmaaldrich.comrepligen.com | ~1 g/L of fusion protein in 15-L bioreactor nih.govresearchgate.net |
Upstream Processing Considerations
Upstream processing involves the cultivation of the recombinant host cells to generate the target protein. Optimization of this stage is crucial for maximizing product yield and ensuring process consistency.
The production of LONG R3 IGF-I is typically performed using a fed-batch fermentation process. repligen.comrepligen.com This technique involves the controlled feeding of a growth-limiting nutrient to the culture, which allows for achieving a higher cell density and, consequently, a greater volumetric productivity compared to a simple batch culture. repligen.comrepligen.com
Optimization of fermentation conditions is a key area of process development. For IGF-I production in E. coli, factors such as the composition of the culture medium, the temperature during induction, the concentration of the inducing agent (e.g., IPTG), and the timing of induction are critical variables that are fine-tuned to maximize the yield of recombinant protein. researchgate.netnih.gov For instance, studies on analogous IGF-I production have achieved yields of 1.26 g/L by optimizing factors like glucose concentration and the cell density at which induction is initiated. nih.gov In P. pastoris, high-level expression has been achieved through fermentation in large-scale bioreactors, demonstrating the scalability of the process. nih.govresearchgate.net
A critical consideration for LONG R3 IGF-I, which is manufactured for use in mammalian cell culture to produce biopharmaceuticals, is the elimination of all animal-derived components from the production process. sigmaaldrich.comrepligen.comrepligen.com This is a regulatory-friendly approach that minimizes the risk of introducing adventitious agents, such as viruses or prions, into the final therapeutic product. sigmaaldrich.com
The manufacturing process for LONG R3 IGF-I explicitly uses fully defined, animal component-free media for fermentation. repligen.comrepligen.com This ensures that no animal-derived materials are used during the manufacturing or storage of the product. sigmaaldrich.com This commitment to an animal-free process enhances the safety profile and consistency of the final product, making it a reliable and compliant raw material for the biopharmaceutical industry. sigmaaldrich.comcellsciences.com
Downstream Purification and Characterization Techniques for LONG R3 IGF-I RECOMBINANT ANALOG
Following the expression of Long R3 IGF-I in a host system, typically E. coli, the protein is isolated from inclusion bodies. repligen.comrepligen.comsigmaaldrich.com The subsequent downstream process involves a series of sophisticated purification and characterization steps to ensure a high-purity, active final product. This process is critical for removing host cell proteins, nucleic acids, endotoxins, and other process-related impurities.
Chromatographic Methods
The purification of Long R3 IGF-I relies on a multi-step chromatographic approach to separate the target protein from a complex mixture of contaminants. sigmaaldrich.com Manufacturing processes often employ a robust, four-stage chromatography sequence to achieve the high level of purity required. repligen.comrepligen.com
Common chromatographic strategies include:
Affinity Chromatography: Techniques such as immobilized metal ion affinity chromatography (IMAC) may be used, particularly for tagged versions of the protein (e.g., His-tag), allowing for a highly specific capture step. raybiotech.com Another approach involves magnetic bead-based immunoaffinity purification, which utilizes a specific antibody for Long R3 IGF-I. nih.gov
Adsorption Chromatography: Adsorption chromatography using underivatized porous glass has been shown to be an effective initial capture step for recombinant proteins like IGF-I from crude fermentation broth. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is not only a cornerstone of the purification process but is also used as an analytical tool to confirm product identity based on its retention time and chromatographic profile against a reference standard. repligen.comrepligen.comcellsciences.com
Nanoscale Liquid Chromatography: For high-sensitivity analysis, nanoscale liquid chromatographic separation is employed, often coupled with mass spectrometry. nih.gov
These methods are sequentially combined to effectively remove impurities with varying physicochemical properties, leading to a highly purified final product. sigmaaldrich.com
Purity Assessment (e.g., SDS-PAGE, HPLC)
The purity of the final Long R3 IGF-I product is a critical quality attribute, assessed using a combination of electrophoretic and chromatographic techniques. The primary methods for determining purity are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC).
SDS-PAGE: This is the most common method cited for purity assessment. The protein is resolved on a gel under reducing conditions, and its purity is determined by visualizing a single prominent band at the expected molecular weight. biomol.comrndsystems.com Purity levels are often quantified using densitometry with Coomassie® Blue or silver staining. rndsystems.com
HPLC: Specifically, RP-HPLC is used to confirm the purity and consistency of the product. The protein's chromatographic profile is compared to a reference standard, ensuring homogeneity. cellsciences.comsigmaaldrich.com
The table below summarizes purity specifications from various research-grade and GMP-grade sources.
| Purity Specification | Analytical Method | Reference |
| > 97.0% | SDS-PAGE | biomol.com |
| > 95% | SDS-PAGE (Silver Staining & Coomassie® Blue) | rndsystems.com |
| > 95% | SDS-PAGE | raybiotech.comcellsciences.comsigmaaldrich.comcellsciences.com |
Endotoxin (B1171834) Level Determination
Since Long R3 IGF-I is typically produced in E. coli, a gram-negative bacterium, controlling for endotoxin contamination is paramount. Endotoxins are potent pyrogens and must be reduced to minimal levels in the final product. acciusa.com The standard method for quantifying endotoxin levels is the Limulus Amebocyte Lysate (LAL) assay. cellsciences.comrndsystems.comcellsciences.comrndsystems.com Release testing for the final product includes bacterial endotoxin analysis to ensure it meets stringent safety specifications. repligen.comrepligen.com
The table below presents typical endotoxin limits specified for Long R3 IGF-I.
| Endotoxin Limit | Analytical Method | Reference |
| < 0.1 ng/μg (1 IEU/μg) | Not specified | genscript.com |
| < 0.01 EU per 1 μg | LAL method | rndsystems.comrndsystems.com |
| < 0.10 EU/μg | Not specified | sigmaaldrich.com |
| < 0.1 EU/μg | LAL assay | cellsciences.comcellsciences.com |
Molecular Mass Verification
Verifying the molecular mass of the recombinant Long R3 IGF-I is a crucial step for confirming its identity and ensuring the correct primary structure. The expected molecular mass of this 83-amino acid polypeptide is approximately 9.1 kDa. biomol.comcellsciences.com Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS): This is a primary method for precise molecular mass determination. Electrospray ionization mass spectrometry (ESI-MS) provides a highly accurate mass measurement, which is compared against the calculated theoretical mass based on the amino acid sequence. rndsystems.com
SDS-PAGE: While primarily a purity assessment tool, SDS-PAGE also provides an estimate of the molecular mass by comparing the protein's migration to that of molecular weight standards. rndsystems.comrndsystems.com
The following table summarizes the reported molecular mass values for Long R3 IGF-I obtained through different analytical methods.
| Reported Molecular Mass | Analytical Method | Note | Reference |
| 9,111 Da | Calculated | Based on amino acid sequence | genscript.com |
| 9.1 kDa | Calculated | Based on amino acid sequence | biomol.comcellsciences.com |
| 7 kDa | SDS-PAGE (reducing conditions) | Observed apparent mass | rndsystems.com |
| 8 kDa | SDS-PAGE (reducing conditions) | Observed apparent mass | rndsystems.com |
| 9118 Da | Calculated | Theoretical mass | rndsystems.com |
| 9112 Da | Mass Spectrometry (ESI) | Observed mass | rndsystems.com |
| 9,110 ± 2 Da | Not specified | sigmaaldrich.com | |
| 9108 - 9112 Da | Mass Spectrometry | cellsciences.comsigmaaldrich.com | |
| 9.5 kDa | SDS-PAGE | Observed apparent mass with His-tag | raybiotech.com |
Methodological Advancements and Analytical Approaches for Long R3 Igf I Research
Quantification in Biological Matrices
Accurate measurement of LONG R3 IGF-I in complex biological matrices such as cell culture media is fundamental for optimizing its use and for process development.
Development of Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) have been specifically developed for the quantification of LONG R3 IGF-I. repligen.comsigmaaldrich.com These assays are crucial for monitoring the concentration of LONG R3 IGF-I in cell culture media and drug substance samples, which is important for optimizing its use and in developing feeding strategies in cell culture processes. repligen.com Commercially available sandwich ELISA kits utilize a monoclonal antibody coated on a 96-well plate that is specific for LONG R3 IGF-I. repligen.comrepligen.com The assay involves the binding of LONG R3 IGF-I from the sample to the coated antibody, followed by the addition of a second biotinylated detection antibody. repligen.comrepligen.com Streptavidin-HRP is then added, which binds to the biotinylated antibody, and a substrate is used for color development. repligen.comrepligen.com The resulting signal is proportional to the amount of LONG R3 IGF-I present in the sample. repligen.com
These specialized ELISAs exhibit limited reactivity to native or recombinant IGF-I (approximately 40%) and no reactivity to insulin, ensuring specific quantification of the LONG R3 IGF-I analog. repligen.comrepligen.com The development of these kits provides a fast, accurate, and user-friendly method for researchers. repligen.com
Table 1: Characteristics of a Commercial LONG R3 IGF-I ELISA Kit
| Feature | Description |
| Assay Type | Sandwich ELISA |
| Specificity | High for LONG R3 IGF-I, ~40% cross-reactivity with IGF-I, no cross-reactivity with insulin. repligen.com |
| Detection | Biotinylated secondary antibody and Streptavidin-HRP. repligen.com |
| Application | Quantitation in cell culture and drug substance samples. repligen.comrepligen.com |
Immunopurification and Mass Spectrometry for Detection
For highly specific and sensitive detection, particularly in complex samples, a combination of immunopurification and mass spectrometry is employed. capes.gov.brresearchgate.net This approach involves the initial isolation of LONG R3 IGF-I and its analogs from the matrix using immunoaffinity purification. capes.gov.brresearchgate.net This can be achieved using techniques like magnetic beads-based immunoaffinity purification or immunoaffinity purification on microcolumns with a polyclonal anti-human-IGF-I antibody. researchgate.net
Following purification, the isolated protein is identified and characterized using high-resolution/high-accuracy mass spectrometry (HRMS). capes.gov.brresearchgate.net Techniques such as nano-ultra-performance liquid chromatography (nano-UPLC) coupled with mass spectrometry are utilized for the analysis of both the intact protein and its tryptic digests. capes.gov.brresearchgate.net This powerful combination allows for the unambiguous identification of LONG R3 IGF-I and can even distinguish it from other variants, such as a His-tagged version identified in a black market product. capes.gov.brresearchgate.net This methodology is particularly valuable in forensic analysis and doping control, where precise identification of synthetic peptides is critical. researchgate.netresearchgate.net
In Vitro Bioactivity Assays
Determining the biological activity of LONG R3 IGF-I is essential to ensure its potency and effectiveness. Various in vitro assays are used to assess its ability to stimulate cellular processes.
Cell Proliferation Assays (e.g., MCF-7, FDC-P1, L6 Myoblasts)
A primary function of LONG R3 IGF-I is to promote cell growth, and this is commonly measured using cell proliferation assays. rndsystems.comnovusbio.comnih.gov These assays utilize various cell lines that are responsive to IGF-I. The MCF-7 human breast cancer cell line is frequently used in serum-free proliferation assays to determine the bioactivity of LONG R3 IGF-I. rndsystems.comnovusbio.comrndsystems.combio-techne.commedchemexpress.com The effective dose 50 (ED50) for stimulating proliferation in MCF-7 cells is typically in the range of 0.3-1.5 ng/mL. rndsystems.comrndsystems.combio-techne.com
Another cell line used for this purpose is the FDC-P1 murine myeloid progenitor cell line. mybiosource.comadventbio.combiomart.cnreliatech.de The ED50 for LONG R3 IGF-I in FDC-P1 cell proliferation assays is reported to be ≤ 2.0 ng/ml. mybiosource.comadventbio.comreliatech.de Additionally, L6 myoblasts, a rat skeletal muscle cell line, are used to assess the proliferative effects of LONG R3 IGF-I, particularly in studies investigating muscle growth and differentiation. nih.govnih.govumn.edu Research has shown that LONG R3 IGF-I stimulates the proliferation of L6 cells. nih.gov
Table 2: Cell Lines Used in LONG R3 IGF-I Proliferation Assays
| Cell Line | Description | Typical ED₅₀ |
| MCF-7 | Human breast cancer cells | 0.3-1.5 ng/mL rndsystems.comrndsystems.combio-techne.com |
| FDC-P1 | Murine myeloid progenitor cells | ≤ 2.0 ng/mL mybiosource.comadventbio.comreliatech.de |
| L6 Myoblasts | Rat skeletal muscle cells | Not consistently reported |
Protein Synthesis Stimulation Assays
Beyond cell proliferation, LONG R3 IGF-I is known to stimulate protein synthesis. This is a key aspect of its anabolic activity. Assays measuring the stimulation of protein synthesis in L6 myoblasts are used to determine the biological activity of LONG R3 IGF-I. cellsciences.com The ED50 for this effect in L6 myoblasts has been reported to be less than 10 ng/ml. cellsciences.com These assays provide a direct measure of one of the primary mechanisms by which LONG R3 IGF-I promotes cell growth and productivity.
Reporter Gene Assays for Pathway Activation
To understand the molecular mechanisms underlying the effects of LONG R3 IGF-I, reporter gene assays can be employed. These assays are designed to measure the activation of specific signaling pathways. LONG R3 IGF-I exerts its effects by binding to the IGF-I receptor, which triggers downstream signaling cascades, including the PI3K-Akt and Ras-MAPK pathways. medchemexpress.com Reporter gene assays can be designed with a reporter gene (e.g., luciferase) under the control of a promoter that is activated by transcription factors downstream of these pathways. An increase in reporter gene expression would indicate the activation of the specific signaling pathway by LONG R3 IGF-I. For instance, studies have shown that LONG R3 IGF-I activates the type I IGF receptor, which can be assessed by observing the phosphorylation of downstream targets like Akt. nih.govnih.gov
Genetic Engineering and Mutein Development
The inherent structure of Long R3 IGF-I, while potent, can be susceptible to enzymatic degradation, which can limit its therapeutic and research applications. To address this, genetic engineering techniques, particularly site-directed mutagenesis, have been employed to create modified versions, or muteins, of the protein with enhanced stability and resistance to specific enzymes like pepsin.
Site-Directed Mutagenesis for Enhanced Stability
A key area of research has been to enhance the resistance of Long R3 IGF-I to pepsin, a primary digestive enzyme in the stomach. To achieve this, researchers first determined the kinetics of Long R3 IGF-I digestion by purified porcine pepsin to identify the most susceptible cleavage sites. nih.govtandfonline.comtandfonline.com The initial and most rapid cleavage was found to occur at the Leu10-Phe11 bond within the N-terminal extension peptide. nih.govtandfonline.com This was quickly followed by cleavage at several other sites within the IGF-I moiety itself: Gln15-Phe16, Tyr24-Phe25, Leu10-Val11, and Met59-Tyr60. nih.govtandfonline.com
Based on this kinetic data, single-point mutations were designed. The selection of replacement amino acids was guided by the known cleavage preferences of pepsin and the desire to introduce substitutions that were least likely to disrupt the protein's tertiary structure. nih.govtandfonline.com The following single-point mutations were constructed: Leu10Val, Phe16Ala, Phe25Leu, Asp53Glu, and Met59Gln. nih.govtandfonline.comtandfonline.com
Characterization of Muteins (e.g., Pepsin Resistance)
Following their creation through site-directed mutagenesis, the Long R3 IGF-I muteins were subjected to characterization to assess their properties, most notably their resistance to pepsin digestion and their retained biological activity. All five of the engineered muteins demonstrated growth-promoting activity that was equivalent to or even higher than that of the standard IGF-I. nih.govtandfonline.comtandfonline.com
The primary goal of this genetic engineering effort was to improve stability against pepsin. The success of this endeavor varied among the different muteins. The Leu10Val and Asp53Glu mutations did not confer any significant protection, as these muteins were degraded by pepsin at a rate similar to the parent Long R3 IGF-I. nih.govtandfonline.comtandfonline.com In contrast, the Met59Gln and Phe25Leu muteins exhibited partial stabilization against pepsin digestion. nih.govtandfonline.comtandfonline.com
The most significant improvement in stability was observed with the Phe16Ala mutein, designated as long-R3A16-IGF-I. This particular mutein showed a marked increase in resistance to pepsin degradation across a broad range of enzyme-to-substrate ratios. nih.govtandfonline.comtandfonline.com This enhanced stability suggests its potential for applications where resistance to gastric enzymes is crucial. nih.gov
The table below summarizes the single-point mutations made to Long R3 IGF-I and their resulting effects on pepsin susceptibility.
| Mutein | Original Residue and Position | Substituted Residue | Pepsin Susceptibility |
| Leu10Val | Leucine at position 10 | Valine | Degraded as rapidly as parent Long R3 IGF-I. nih.govtandfonline.comtandfonline.com |
| Phe16Ala | Phenylalanine at position 16 | Alanine | Marked improvement in stability. nih.govtandfonline.comtandfonline.com |
| Phe25Leu | Phenylalanine at position 25 | Leucine | Partially stabilized. nih.govtandfonline.comtandfonline.com |
| Asp53Glu | Aspartic Acid at position 53 | Glutamic Acid | Degraded as rapidly as parent Long R3 IGF-I. nih.govtandfonline.comtandfonline.com |
| Met59Gln | Methionine at position 59 | Glutamine | Partially stabilized. nih.govtandfonline.comtandfonline.com |
Q & A
Basic Research Questions
Q. How should LONG R3 IGF-I be reconstituted for cell culture experiments, and what steps minimize peptide loss?
- Answer : Reconstitute lyophilized LONG R3 IGF-I with 100 mM acetic acid to achieve a stock concentration ≥1 mg/mL. To minimize loss:
- Avoid secondary sampling to reduce surface adsorption .
- Use carrier proteins (e.g., BSA) in media to protect against non-specific binding .
- Filter through low protein-binding membranes (e.g., PVDF or PES, 0.22 µm) if required, noting that 0.2 µm cellulose acetate (CA) membranes retain ~25% of the peptide .
Q. Which cell lines are responsive to LONG R3 IGF-I, and what experimental parameters should be standardized?
- Answer : Cell lines with Type I IGF receptors or insulin sensitivity, including CHO, fibroblasts, hybridomas, and stem cells (e.g., MSC, HSC). Standardize:
- Baseline insulin levels in media (cross-reactivity risk).
- Culture duration (apoptosis reduction and productivity extension are dose-dependent) .
Q. How can researchers detect and quantify LONG R3 IGF-I concentrations in experimental samples?
- Answer : Use a validated ELISA kit (e.g., Repligen’s proprietary assay). Pre-analytical steps:
- Equilibrate samples to room temperature to avoid precipitation artifacts.
- Include controls for filtration loss correction (see filtration loss table below) .
Q. What is the recommended storage protocol for LONG R3 IGF-I to maintain biological activity?
- Answer :
- Lyophilized form: Store at -20°C under mild vacuum (-25 kPa) with nitrogen overlay .
- Reconstituted solution: Store at 4°C for short-term use; dilute directly into media without thawing cycles. Activity remains ≥90% under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-response data when combining LONG R3 IGF-I with insulin?
- Answer :
- Factorial Design : Test insulin and LONG R3 IGF-I across a matrix (e.g., 0–100% of each).
- Mechanistic Analysis : Measure receptor phosphorylation (IGF-1R vs. insulin receptor) to identify dominance pathways.
- Data Normalization : Use cell-specific baselines (e.g., CHO vs. hybridomas exhibit divergent synergies) .
Q. What methodological strategies mitigate variability in IGF-I assay results caused by biological or technical factors?
- Answer :
- Reference Samples : Include serum pools with low/medium/high IGF-I levels (validated across labs) to calibrate assays .
- Interference Testing : Spike samples with IGFBPs (e.g., from diabetic or renal failure models) to assess assay robustness .
- Statistical Correction : Apply within-individual biological variation models (3%–36% CV) for single-measurement interpretations .
Q. How do filtration membrane choices impact LONG R3 IGF-I bioavailability, and how can losses be quantified?
- Answer :
- Loss Table :
| Membrane Type | Peptide Retention (%) |
|---|---|
| 0.22 µm PVDF/PES | ≤5% |
| 0.2 µm CA | ~25% |
- Mitigation : Pre-saturate membranes with carrier proteins or use direct dilution without filtration .
Q. What theoretical frameworks guide the analysis of LONG R3 IGF-I’s role in cell cycle modulation?
- Answer :
- Conceptual Model : Link IGF-1R signaling to PI3K/Akt and MAPK pathways, focusing on anti-apoptotic (Bcl-2 upregulation) and proliferative (cyclin D1) markers.
- Experimental Validation : Use kinase inhibitors (e.g., LY294002 for PI3K) to isolate pathway contributions .
Q. How should researchers design protocols to address batch-to-batch variability in recombinant IGF-I analogs?
- Answer :
- QC Metrics : Require RP-HPLC (>95% purity), mass spectrometry (identity confirmation), and bioactivity assays (cell proliferation EC₅₀) for each batch .
- Blinded Replication : Use multiple batches in parallel arms to isolate batch effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
